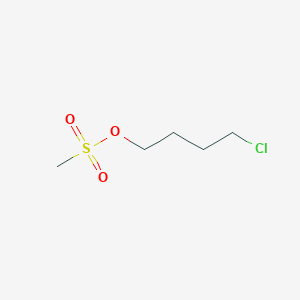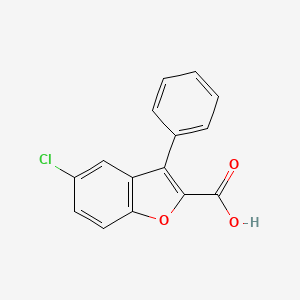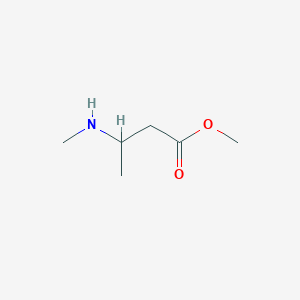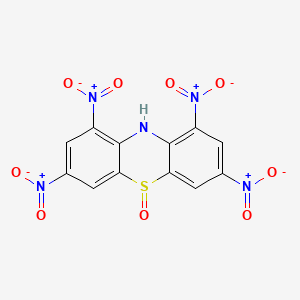
2-Methyl-1,3-di-p-tolylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-di-p-tolylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two phenyl groups attached to a propane-1,3-dione backbone, with a methyl group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione typically involves the condensation of p-tolyl ketone with methyl ethyl ketone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-di-p-tolylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-di-p-tolylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-di-p-tolylpropane-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-cyclohexanedione: Similar in structure but with a cyclohexane ring instead of phenyl groups.
Indane-1,3-dione: Contains an indane ring system, offering different reactivity and applications.
Isoindole-1,3-dione: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
2-Methyl-1,3-di-p-tolylpropane-1,3-dione is unique due to its specific substitution pattern and the presence of two phenyl groups. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
27450-45-9 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-methyl-1,3-bis(4-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-12-4-8-15(9-5-12)17(19)14(3)18(20)16-10-6-13(2)7-11-16/h4-11,14H,1-3H3 |
InChI-Schlüssel |
JLYBGORQTXJLBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)C(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2-hydroxyethoxy)ethyl] benzene-1,4-dicarboxylate](/img/structure/B3050549.png)



![7-Methylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B3050555.png)









